3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is a chemical compound characterized by the presence of dichlorophenyl and trifluorobutanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,6-dichlorophenyl compounds with trifluorobutanoic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
Indomethacin: An NSAID with a different core structure but similar therapeutic effects.
Uniqueness
3-(2,6-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid group, which imparts distinct chemical properties compared to other similar compounds
Properties
Molecular Formula |
C10H7Cl2F3O2 |
---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7Cl2F3O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17) |
InChI Key |
HBTCEHHNEGAUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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